molecular formula C9H9BrO4S B3022662 Methyl 3-bromo-5-(methylsulfonyl)benzoate CAS No. 154117-77-8

Methyl 3-bromo-5-(methylsulfonyl)benzoate

Cat. No.: B3022662
CAS No.: 154117-77-8
M. Wt: 293.14 g/mol
InChI Key: DQAABAZUHVDUMR-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(methylsulfonyl)benzoate: is an organic compound with the molecular formula C9H9BrO4S It is a derivative of benzoic acid, featuring a bromine atom and a methylsulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-(methylsulfonyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate followed by the introduction of the methylsulfonyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a sulfonylating agent like methylsulfonyl chloride. The reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or the methylsulfonyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiolate are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include azido or thiol-substituted benzoates.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include debrominated or desulfonylated benzoates.

Scientific Research Applications

Methyl 3-bromo-5-(methylsulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(methylsulfonyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine and methylsulfonyl groups can influence the compound’s reactivity and binding affinity, affecting its overall activity.

Comparison with Similar Compounds

  • Methyl 2-bromo-3-(methylsulfonyl)benzoate
  • Methyl 3-bromo-4-(methylsulfonyl)benzoate
  • Methyl 3-bromo-5-(ethylsulfonyl)benzoate

Uniqueness: Methyl 3-bromo-5-(methylsulfonyl)benzoate is unique due to the specific positioning of the bromine and methylsulfonyl groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 3-bromo-5-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c1-14-9(11)6-3-7(10)5-8(4-6)15(2,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAABAZUHVDUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622434
Record name Methyl 3-bromo-5-(methanesulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154117-77-8
Record name Methyl 3-bromo-5-(methanesulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-5-methanesulfonylbenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a sealable tube equipped with a stir bar were added (CuOTf)2.PhH (164 mg, 0.29 mmol), sodium methanesulfinate (847.8 mg, 7.06 mmol) and 3-bromo-5-iodobenzoate (2.0 g, 5.88 mmol). The tube was then covered with a rubber septa and a nitrogen atmosphere was established. N,N′-dimethylethylenediamine (54.6 mg, 0.07 mL, 0.588 mmol) and anhydrous DMSO (5.88 mL) were added via syringe and the septa was replaced by a Teflon-coated screw cap and the reaction vessel was placed in a 110° C. oil bath. After stirred for 20 h, the reaction mixture was allowed to cool to room temperature, diluted with ethyl acetate (60 mL) and filtered through a pad of silica gel. The filtrate was washed with H2O (100 mL) twice, brine (100 mL), dried over sodium sulfate, filtered and concentrated under vacuum. The crude mixture was purified by reverse phase prep HPLC to give the title compound (760 mg): 1H NMR (CD3OD, 500 MHz) δ ppm 3.21 (3H, s), 3.99 (3H, s), 8.36 (1H, m), 8.46 (1H, m), 8.50 (1H, m). HPLC retention time: 1.578 min (method A). MS (ESI) (M+H)+ 292.00.
[Compound]
Name
(CuOTf)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
164 mg
Type
reactant
Reaction Step Two
Quantity
847.8 mg
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
0.07 mL
Type
reactant
Reaction Step Five
Name
Quantity
5.88 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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